molecular formula C18H21NO2 B1360220 Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- CAS No. 30633-94-4

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-

Cat. No.: B1360220
CAS No.: 30633-94-4
M. Wt: 283.4 g/mol
InChI Key: DFUYRNLWIOXVQP-UHFFFAOYSA-N
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Description

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Scientific Research Applications

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions. It acts as an enzyme inhibitor for certain enzymes, including acetylcholinesterase, which is involved in neurotransmission. By inhibiting acetylcholinesterase, Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- can affect neural signaling and cognitive functions. Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- have been studied over time to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- can cause sustained changes in cellular metabolism and gene expression, leading to altered cell function and viability .

Metabolic Pathways

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which regulate its intracellular concentration. Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream, affecting its localization and accumulation in different tissues .

Subcellular Localization

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- exhibits specific subcellular localization, which influences its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- to specific compartments or organelles, affecting its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- typically involves the condensation of 4-butylbenzaldehyde with 5-methoxy-2-aminophenol. This reaction is facilitated by the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the butyl group enhances its hydrophobicity, while the methoxy group influences its electronic characteristics. These features make it distinct from other phenolic compounds and contribute to its specific applications and reactivity.

Properties

IUPAC Name

2-[(4-butylphenyl)iminomethyl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-14-6-9-16(10-7-14)19-13-15-8-11-17(21-2)12-18(15)20/h6-13,20H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUYRNLWIOXVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067564
Record name Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30633-94-4
Record name 2-[[(4-Butylphenyl)imino]methyl]-5-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30633-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(((4-butylphenyl)imino)methyl)-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030633944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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